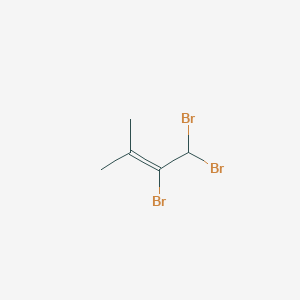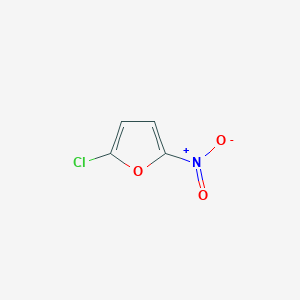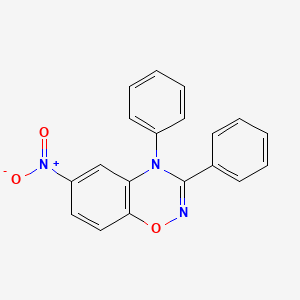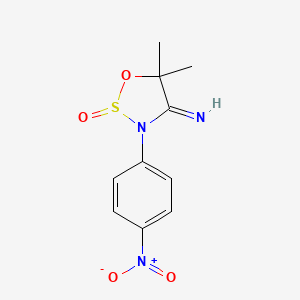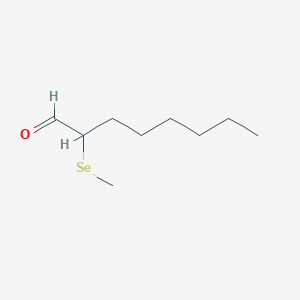![molecular formula C15H20O B14553235 4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one CAS No. 62100-22-5](/img/structure/B14553235.png)
4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one is a chemical compound with a complex structure that includes a tetrahydrobenzoannulene core
Preparation Methods
The synthesis of 4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol or alkane.
Cyclization: The final step involves cyclization to form the tetrahydrobenzoannulene core.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one can be compared with similar compounds such as:
- N-[4-(Propan-2-yl)phenyl]-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine
- 4-[Propan-2-yl(6,7,8,9-tetrahydro-5H-benzo 7annulen-5-yl)amino]butanoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one lies in its specific chemical properties and potential for diverse applications.
Properties
CAS No. |
62100-22-5 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-propan-2-yl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one |
InChI |
InChI=1S/C15H20O/c1-11(2)13-9-6-8-12-7-4-3-5-10-14(16)15(12)13/h6,8-9,11H,3-5,7,10H2,1-2H3 |
InChI Key |
JQUAFEYKVUKFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C(=O)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


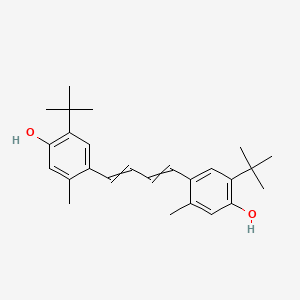
![3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B14553170.png)
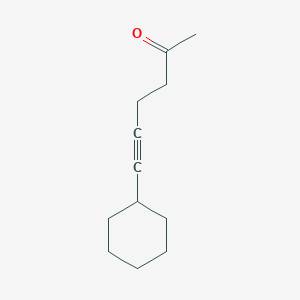
![1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14553178.png)
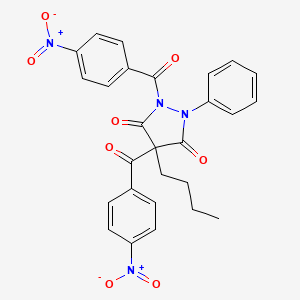
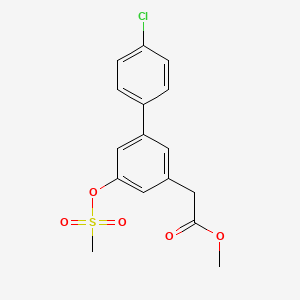
![Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14553212.png)

